1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine
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Overview
Description
1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine is a unique organic compound that combines multiple functional groups into a single molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of this compound typically involves multi-step synthetic routes, utilizing advanced organic synthesis techniques. The starting materials include 2-methoxyethylamine, 1,2,4-thiadiazole, and 5-(trifluoromethyl)pyridine. Key steps in the synthesis may involve:
Formation of the thiadiazole ring: This usually involves cyclization reactions under specific conditions, often employing reagents like phosphorus oxychloride (POCl3) or sulfur sources.
Introduction of the piperazine ring: Piperazine derivatives are synthesized through nucleophilic substitution reactions, frequently using reagents like sodium hydride (NaH) or potassium carbonate (K2CO3).
Final assembly of the molecule: The final step involves coupling the thiadiazole and piperazine fragments, often requiring the use of coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or N-ethyl-N-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the laboratory-scale synthetic routes. This includes scaling up reactions, improving yields, and ensuring reproducibility. Techniques such as continuous flow synthesis or automated reactors could be employed to streamline production.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes a variety of chemical reactions, including:
Oxidation: The presence of the thiadiazole and pyridine rings makes it susceptible to oxidation reactions, often using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The piperazine and pyridine rings enable nucleophilic and electrophilic substitution reactions, which can be conducted using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
The compound's chemical reactions typically require specific reagents and conditions. For example, oxidation might necessitate acidic or basic conditions, while reductions are often carried out under inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For instance, oxidation might yield sulfoxide or sulfone derivatives, while reduction could produce the corresponding amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is utilized as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for diverse chemical modifications, facilitating the development of novel compounds.
Biology
Biologically, it serves as a probe or ligand in various biochemical assays. Researchers use it to study enzyme interactions, receptor binding, and cellular processes, shedding light on the molecular mechanisms underlying biological functions.
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, including cancer, infectious diseases, and neurological disorders. Preclinical studies are underway to evaluate its efficacy and safety.
Industry
Industrial applications include its use as an intermediate in the production of specialty chemicals, dyes, and polymers. Its stability and reactivity make it valuable for creating high-performance materials with specific properties.
Mechanism of Action
The compound exerts its effects through various molecular mechanisms, depending on the specific application. In medicinal chemistry, it may target enzymes or receptors involved in disease pathways. Its mechanism of action often involves:
Binding to molecular targets: The compound interacts with specific proteins, altering their activity or function.
Modulating signaling pathways: It may influence cellular signaling pathways, affecting processes like cell growth, differentiation, or apoptosis.
Inhibiting enzyme activity: By binding to enzyme active sites, it can inhibit their catalytic activity, leading to therapeutic effects.
Comparison with Similar Compounds
Uniqueness
Compared to similar compounds, 1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine stands out due to its unique combination of functional groups. This structural diversity enhances its chemical reactivity and biological activity.
List of Similar Compounds
1-(2-Methoxyethyl)-3-(4-pyridyl)thiadiazole: Shares the thiadiazole and pyridine moieties but lacks the piperazine ring.
4-(Trifluoromethyl)-2-pyridinylpiperazine: Contains the trifluoromethylpyridine and piperazine rings but lacks the thiadiazole moiety.
2-Methoxyethyl-5-(trifluoromethyl)pyridinylthiadiazole: Combines the methoxyethyl and pyridine moieties with the thiadiazole ring.
Conclusion
This compound is a multifaceted compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool for exploring new frontiers in chemistry, biology, medicine, and industry. Ongoing research will undoubtedly uncover even more applications and insights into its mechanisms of action.
Properties
IUPAC Name |
3-(2-methoxyethyl)-5-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-1,2,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3N5OS/c1-24-9-4-12-20-14(25-21-12)23-7-5-22(6-8-23)13-3-2-11(10-19-13)15(16,17)18/h2-3,10H,4-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXWASVJWBVNVCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=NSC(=N1)N2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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